molecular formula C10H12F3NO B1339597 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol CAS No. 75822-13-8

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol

Cat. No. B1339597
CAS RN: 75822-13-8
M. Wt: 219.2 g/mol
InChI Key: SOYRNYDJSIZAFO-UHFFFAOYSA-N
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Description

The compound “1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol” likely belongs to the class of organic compounds known as dialkylarylamines . These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group .


Synthesis Analysis

While specific synthesis methods for “1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol” are not available, similar compounds such as “1-(4-(Dimethylamino)phenyl)ethanone” have been synthesized . The synthesis of similar compounds often involves reactions like the Wittig reaction or oxidative dimerization .


Molecular Structure Analysis

The molecular structure of similar compounds has been calculated using density functional theory (DFT) and conformational analysis . The optimized molecular structure from DFT was found to be comparable with that elucidated using X-ray diffraction .


Chemical Reactions Analysis

Similar compounds like “(E)-6-(4-(dimethylamino)phenyl)diazinyl)-2-octyl-benoisoquinoline-1,3-dione” have been studied for their photophysical and photovoltaic properties . These compounds undergo a fast intramolecular charge transfer (ICT) upon light excitation .

Scientific Research Applications

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical properties, particularly when dissolved in highly polar solvents like DMSO, which results in a large value of nonlinear refraction and third-order nonlinear optical (TNLO) susceptibility .

Antioxidant Activity

The presence of 4-dimethylaminophenyl moieties has shown maximum activity in various antioxidant assays, indicating potential applications in the development of antioxidant agents .

Catalysis

Silver nanoparticle-based catalysts have been used in the synthesis of Isoxazol-5 (4H)-one derivatives, with this compound potentially playing a role in the reaction process or as a structural analog for study .

Laser Dye Medium

(E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), a related compound, was synthesized and examined as a new laser medium, suggesting potential applications for similar compounds as laser dyes .

Schiff Base Synthesis

A new Schiff base with D-π-D type structure was synthesized using a reaction involving a related compound, indicating potential use in the synthesis of novel organic materials .

Drug-Biomolecule Interactions

This compound has been utilized to study interactions between drugs and biomolecules, which is crucial for understanding drug efficacy and safety.

Enzyme Kinetics

It has applications in studying the kinetics of enzyme-catalyzed reactions, which can provide insights into enzyme mechanisms and aid in drug development.

Environmental Impact on Biochemical Reactions

Researchers have used this compound to study the effect of environmental factors like pH and temperature on biochemical reactions, which is important for optimizing industrial processes and understanding biological systems.

properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-14(2)8-5-3-7(4-6-8)9(15)10(11,12)13/h3-6,9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYRNYDJSIZAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474121
Record name 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanol

CAS RN

75822-13-8
Record name 4-(Dimethylamino)-α-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75822-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(dimethylamino)phenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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